molecular formula C13H17ClN4O B2554953 1-(3-Cyanophenyl)-3-piperidin-4-yl-ureahydrochloride CAS No. 1286265-92-6

1-(3-Cyanophenyl)-3-piperidin-4-yl-ureahydrochloride

Cat. No. B2554953
CAS RN: 1286265-92-6
M. Wt: 280.76
InChI Key: NZABGZQAHIBFBN-UHFFFAOYSA-N
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Description

1-(3-Cyanophenyl)-3-piperidin-4-yl-ureahydrochloride, also known as 1-Cyano-3-piperidin-4-ylurea hydrochloride, is a synthetic compound that has been used in various scientific research applications. It is an organic compound with a molecular weight of 209.67 g/mol and a melting point of 120-122°C. The compound is a white crystalline solid that is soluble in water, ethanol, and methanol.

Scientific Research Applications

  • Cytochrome P450 Enzyme Inhibition

    • 1-(3-Cyanophenyl)-3-piperidin-4-yl-ureahydrochloride might share structural similarities with certain known chemical inhibitors of Cytochrome P450 (CYP) isoforms, which are involved in the metabolism of various drugs, suggesting potential applications in studying drug-drug interactions and metabolism-based inhibitions (Khojasteh et al., 2011).
  • Chemokine Receptor CCR3 Antagonism

    • Compounds structurally related to 1-(3-Cyanophenyl)-3-piperidin-4-yl-ureahydrochloride, such as (N‐ureidoalkyl)benzylpiperidines, have been identified as antagonists for chemokine receptor CCR3, suggesting potential therapeutic applications in treating allergic diseases like asthma, atopic dermatitis, and allergic rhinitis (Willems & IJzerman, 2009).
  • Dopamine D2-like Receptor Binding

    • The compound might be associated with arylcycloalkylamines, which include pharmacophoric groups found in antipsychotic agents and show potency and selectivity in binding affinity at dopamine D2-like receptors. This association suggests potential applications in neurological and psychiatric conditions (Sikazwe et al., 2009).
  • Antineoplastic Properties

    • Related compounds such as 1-[4-2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones have shown promising antineoplastic properties, indicating potential in cancer treatment due to their cytotoxic properties, tumor-selective toxicity, and ability to modulate multi-drug resistance (Hossain et al., 2020).
  • Biosensing Applications

    • Related urea-based compounds are utilized in biosensors to detect and quantify urea concentration, indicating the potential of 1-(3-Cyanophenyl)-3-piperidin-4-yl-ureahydrochloride in the development of biosensors for medical diagnostics and environmental monitoring (Botewad et al., 2021).

Mechanism of Action

The mechanism of action for “1-(3-Cyanophenyl)-3-piperidin-4-yl-ureahydrochloride” is not specified in the sources I have access to .

Safety and Hazards

The safety and hazards associated with “1-(3-Cyanophenyl)-3-piperidin-4-yl-ureahydrochloride” are not specified in the sources I have access to .

Future Directions

The future directions for research on “1-(3-Cyanophenyl)-3-piperidin-4-yl-ureahydrochloride” are not specified in the sources I have access to .

properties

IUPAC Name

1-(3-cyanophenyl)-3-piperidin-4-ylurea;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O.ClH/c14-9-10-2-1-3-12(8-10)17-13(18)16-11-4-6-15-7-5-11;/h1-3,8,11,15H,4-7H2,(H2,16,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZABGZQAHIBFBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)NC2=CC=CC(=C2)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Cyanophenyl)-3-piperidin-4-yl-ureahydrochloride

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